2-(4-Benzoylphenoxy)acetic acid
Overview
Description
2-(4-Benzoylphenoxy)acetic acid is a compound that belongs to a class of biologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their biological activities, such as anti-inflammatory and analgesic properties, as well as interactions with enzymes like aldose reductase . The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations, which can provide a basis for understanding the structure of 2-(4-Benzoylphenoxy)acetic acid [3
Scientific Research Applications
Synthesis and Antioxidant Activity
- A study focused on the synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives, demonstrating their efficacy as antioxidants. The derivatives were evaluated for in vitro antioxidant activity using various assays, and specific compounds showed significant radical scavenging activity, comparable to standard drugs like ascorbic acid (Prashanth et al., 2013).
Environmental Impact and Remediation Strategies
- Research on 2,4-Dichlorophenoxy acetic acid (a structurally similar compound) has been conducted to understand its environmental impact and develop remediation strategies. This includes studies on adsorption thermodynamics, degradation kinetics, and effects on biogas-producing microbial communities (Khan & Akhtar, 2011), (Sharma, Mukhopadhyay, & Murthy, 2012), (Czarny et al., 2019).
Advanced Analytical and Detection Techniques
- Innovative methods have been developed for detecting 2,4-Dichlorophenoxyacetic acid, a compound similar to 2-(4-Benzoylphenoxy)acetic acid, in environmental samples. This includes the use of screen-printed sensors coated with polyaniline/molecularly imprinted polymer membranes, offering a sensitive approach for determining herbicide presence in wastewater and soil (El-Beshlawy et al., 2022).
Applications in Agriculture and Environmental Sciences
- 2,4-Dichlorophenoxy acetic acid and related compounds have been extensively studied for their applications in agriculture, particularly as herbicides. Studies include the assessment of their efficacy, selectivity, and environmental impact following applications in agricultural settings (Nault et al., 2014).
Impact on Human Health
- While focusing on scientific research applications, it's notable that studies have also investigated the impact of similar compounds on human health, such as their oxidative stress induction and apoptosis in human cells, offering insights into potential risks and mechanisms of action (Mahmoudinia et al., 2019)
Safety And Hazards
properties
IUPAC Name |
2-(4-benzoylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)10-19-13-8-6-12(7-9-13)15(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOVZIKEBLFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212588 | |
Record name | Acetic acid, (4-benzoylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylphenoxy)acetic acid | |
CAS RN |
6322-83-4 | |
Record name | Acetic acid, (4-benzoylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6322-83-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (4-benzoylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-benzoylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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